molecular formula C11H13Cl2NO3S B6241962 ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate CAS No. 2568039-21-2

ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate

Cat. No. B6241962
CAS RN: 2568039-21-2
M. Wt: 310.2
InChI Key:
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Description

Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate, commonly known as EDTA, is an organic compound used in a variety of scientific and industrial applications. EDTA is a chelating agent, meaning it binds to metal ions and can be used to remove them from solutions. It is also used as a preservative to prevent the growth of microorganisms. EDTA is a versatile compound with a wide range of uses, from medical treatments to industrial processes.

Scientific Research Applications

EDTA is used in a variety of scientific research applications. In biochemistry, it is used to purify proteins and enzymes, as well as to study the effects of metal ions on biological systems. In cell biology, EDTA is used to lyse cells and extract their contents. EDTA is also used in the study of DNA and RNA, as it can be used to inhibit the activity of nucleases, enzymes that break down DNA and RNA molecules.

Mechanism of Action

EDTA binds to metal ions through a process known as chelation. EDTA has four nitrogen atoms that form a ring around the metal ion, forming a stable complex. This complex is then unable to interact with other molecules, and is thus removed from the solution.
Biochemical and Physiological Effects
EDTA has a variety of biochemical and physiological effects. It is used to treat lead poisoning, as it binds to lead ions and removes them from the body. EDTA can also be used to treat iron overload, as it binds to iron ions and prevents them from entering the bloodstream. EDTA can also be used to treat calcium deposits in the body, as it binds to calcium ions and prevents them from forming deposits.

Advantages and Limitations for Lab Experiments

EDTA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of EDTA is its ability to bind to metal ions, making it useful for purifying proteins and enzymes. However, EDTA can also bind to other molecules, including proteins, making it difficult to use in certain experiments. Additionally, EDTA is toxic and can be harmful if it is not handled properly.

Future Directions

The use of EDTA in scientific research and industrial processes is constantly evolving. As researchers continue to explore the properties of EDTA, new applications are being developed. One of the most promising areas of research is the use of EDTA to improve the efficiency of industrial processes, such as the production of biofuels. Additionally, EDTA can be used to develop new treatments for a variety of medical conditions, such as cancer and Alzheimer's disease. Finally, EDTA can be used to improve the safety of drinking water, as it can be used to remove heavy metals from water sources.

Synthesis Methods

EDTA can be synthesized in a variety of ways. The most common method is the reaction of ethylenediamine with sodium cyanide and formaldehyde. This reaction yields a mixture of EDTA and its sodium salt, which can then be separated by crystallization. EDTA can also be synthesized from ethylenediamine and formic acid, or from ethyl alcohol and ethylenediamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with ethyl acetoacetate to form ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetoacetate. This intermediate is then reacted with ammonia and acetic anhydride to form ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate.", "Starting Materials": [ "2,5-dichlorothiophene-3-carboxylic acid", "ethyl acetoacetate", "ammonia", "acetic anhydride" ], "Reaction": [ "Step 1: 2,5-dichlorothiophene-3-carboxylic acid is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetoacetate.", "Step 2: Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetoacetate is then reacted with ammonia and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate.", "Step 3: The final product is purified by recrystallization from a suitable solvent such as ethanol." ] }

CAS RN

2568039-21-2

Product Name

ethyl 3-(2,5-dichlorothiophen-3-yl)-2-acetamidopropanoate

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2

Purity

95

Origin of Product

United States

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